molecular formula C26H20BrFN4O4 B5472601 2-[5-bromo-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy]-N-(4-fluorophenyl)acetamide

2-[5-bromo-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy]-N-(4-fluorophenyl)acetamide

Cat. No.: B5472601
M. Wt: 551.4 g/mol
InChI Key: QAIIQWUWVGLXJG-SXGWCWSVSA-N
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Description

The compound contains several functional groups including a benzimidazole ring, a cyano group, a methoxy group, a bromo group, and a fluorophenyl group. These groups could potentially contribute to the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. It contains a benzimidazole ring which is a fused benzene and imidazole ring. The presence of various substituents like bromo, cyano, methoxy, and fluorophenyl groups would influence its three-dimensional structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present. For instance, the bromo group might make it a good candidate for substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of polar groups like cyano and methoxy could influence its solubility .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended to be a drug, the benzimidazole ring and other functional groups could interact with biological targets .

Future Directions

The future directions for this compound would depend on its intended use. If it shows promising properties, it could be further optimized and studied for potential applications .

Properties

IUPAC Name

2-[5-bromo-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20BrFN4O4/c1-34-19-7-8-21-22(11-19)32-26(31-21)16(13-29)9-15-10-23(35-2)24(12-20(15)27)36-14-25(33)30-18-5-3-17(28)4-6-18/h3-12H,14H2,1-2H3,(H,30,33)(H,31,32)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIIQWUWVGLXJG-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3Br)OCC(=O)NC4=CC=C(C=C4)F)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3Br)OCC(=O)NC4=CC=C(C=C4)F)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20BrFN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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